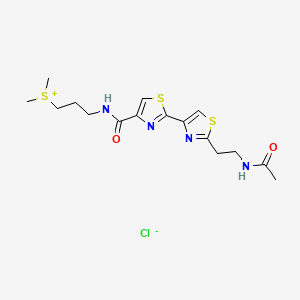

2-氟-1-甲基吡啶-1-鎓 4-甲基苯磺酸盐

描述

Synthesis Analysis

The synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves strategic chemical reactions that contribute to its unique structure. A notable synthesis approach includes the application of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of several β-lactams under mild reaction conditions, showcasing its versatility and efficiency in organic synthesis processes (Zarei, 2013).

Molecular Structure Analysis

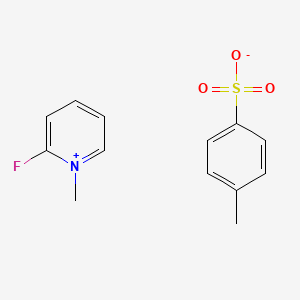

The crystal and molecular structures of related compounds provide insight into the structural characteristics of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. For instance, studies on compounds like 2-amino-6-methylpyridinium 4-methylbenzenesulfonate reveal complex hydrogen bonding networks and amine–imine tautomerism, which are crucial for understanding the molecular geometry and electronic structure of similar compounds (Babu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate demonstrate its reactivity and potential applications in organic synthesis. The compound's ability to act as an acid activator in the synthesis of β-lactams signifies its role in facilitating nucleophilic addition reactions, which are fundamental in the creation of a wide range of organic molecules (Zarei, 2013).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate were not found, investigations into similar compounds can provide valuable information. Properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior under different conditions and its potential applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, such as its reactivity with various nucleophiles, electrophiles, and its role in catalysis, are of significant interest. Its utility in the synthesis of β-lactams highlights its importance in organic chemistry, especially in reactions requiring specific reactivity and selectivity (Zarei, 2013).

科学研究应用

有机化学中的合成和利用

2-氟-1-甲基吡啶-1-鎓 4-甲基苯磺酸盐是合成各种有机化合物的中间体。开发了一种用于合成 2-氟-4-溴联苯的实用合成方法,2-氟-4-溴联苯是制造非甾体抗炎和镇痛物质氟比洛芬的关键中间体。该方法涉及 2-氟-4-溴碘苯与苯硼酸的交叉偶联反应,突出了该化合物在有机合成中的用途。然而,由于成本和毒性问题,钯和苯硼酸的使用限制了其广泛应用。因此,已经使用了涉及用亚硝酸钠和有机酸或无机酸对 2-氟-4-溴苯胺进行重氮化的替代合成方法,尽管这可能导致形成深色分解产物,从而降低产率和纯度。该综述强调了在大规模生产中对此类化合物进行实用且有效的合成方法的必要性,并建议探索替代途径以克服当前方法的局限性 (邱等人,2009)。

在癌症化疗中的作用

虽然在癌症化疗中没有直接提到具体化合物 2-氟-1-甲基吡啶-1-鎓 4-甲基苯磺酸盐,但氟化嘧啶(该化合物可能属于的更广泛类别)被广泛用于癌症治疗。例如,5-氟尿嘧啶 (5-FU) 每年用于治疗超过 200 万癌症患者。氟化学的发展有助于更精确地使用氟化嘧啶来治疗癌症。已经综述了 5-FU 合成的方法,包括放射性和稳定同位素的掺入,以研究 5-FU 的代谢和生物分布。计算和实验研究已经获得了氟化嘧啶如何扰动核酸结构和动力学的见解。除了抑制胸苷酸合成酶之外,最近的研究还暗示了 5-FU 抑制的 RNA 修饰酶的作用,表明氟化化合物在癌症化疗中的理解和应用正在不断发展,并为个性化医疗带来了巨大的希望 (Gmeiner,2020)。

在分子传感器和药物载体中的作用

基于硼二吡咯平台的荧光团,如 BODIPY,在分子传感器学中备受关注,包括生物分子和生物过程的传感。BODIPY 化合物的结构多样性和定向修饰的机会使其对医疗和生物目的具有吸引力。BODIPY 的设计和功能化的最新进展允许它们用于修饰药物微米和纳米载体,以提高癌症治疗中的治疗效果。将 BODIPY 整合到药物载体中提供了药物载体的体外和体内实时成像的可能性,突出了氟基化合物在开发创新的多功能药物载体中的潜力 (Marfin 等人,2017)。

安全和危害

The safety data sheet indicates that 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

作用机制

Target of Action

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate primarily targets peptide bonds in proteins. It is commonly used as a peptide coupling reagent in organic synthesis, facilitating the formation of peptide bonds between amino acids .

Mode of Action

The compound interacts with carboxyl groups of amino acids, activating them to form an intermediate that is more reactive towards nucleophilic attack by amino groups. This activation leads to the formation of peptide bonds, effectively linking amino acids together to form peptides or proteins .

Biochemical Pathways

By facilitating peptide bond formation, this compound plays a crucial role in the synthesis of peptides and proteins. The biochemical pathways affected include those involved in protein synthesis and modification. The downstream effects include the formation of functional proteins that can participate in various cellular processes, such as enzyme catalysis, signal transduction, and structural support .

Pharmacokinetics

Its solubility in water and organic solvents like dmso and acetonitrile suggests it can be readily absorbed and distributed in these environments . Its stability is influenced by moisture, indicating that it may hydrolyze in aqueous environments .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins. At the cellular level, this can result in the production of functional proteins necessary for various cellular activities. This synthesis is essential for research and industrial applications, including drug development and biochemical studies .

Action Environment

Environmental factors such as moisture and temperature significantly influence the efficacy and stability of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. It is moisture-sensitive and should be stored in a dry, cool place to maintain its stability and reactivity . The compound’s performance can be optimized by controlling these environmental conditions during its use in chemical synthesis.

属性

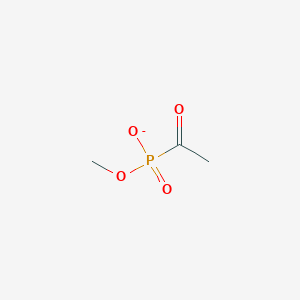

IUPAC Name |

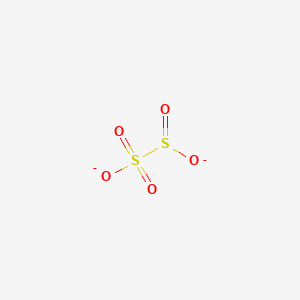

2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWDKLAIDBOLFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206808 | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate | |

CAS RN |

58086-67-2 | |

| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58086-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058086672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-methylpyridinium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)